molecular formula C12H20N4O2 B13581187 tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate

Cat. No.: B13581187
M. Wt: 252.31 g/mol
InChI Key: VBKBUGDKAICZAA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate is a synthetic organic compound that features a pyrazole ring and an azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves several steps. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product . The overall yield of this synthetic route is approximately 59.5% . Industrial production methods may involve similar steps but optimized for larger scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-(5-amino-1-methyl-1H-pyrazol-3-yl)azetidine-1-carboxylate include:

Properties

Molecular Formula

C12H20N4O2

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 3-(5-amino-1-methylpyrazol-3-yl)azetidine-1-carboxylate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-5-10(13)15(4)14-9/h5,8H,6-7,13H2,1-4H3

InChI Key

VBKBUGDKAICZAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NN(C(=C2)N)C

Origin of Product

United States

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